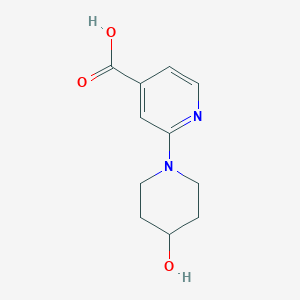

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid

Description

Properties

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-9-2-5-13(6-3-9)10-7-8(11(15)16)1-4-12-10/h1,4,7,9,14H,2-3,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEDHDRNTSZWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626361 | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167641-00-1 | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation of Pyridine Derivatives

The lithiation of 2,4-dimethylpyridine, as described in WO2006048172A1, provides a foundational approach for introducing substituents at specific positions on the pyridine ring. In this method, 2,4-dimethylpyridine undergoes lithiation using lithium diethylamide (LiNEt₂) in tetrahydrofuran (THF) at temperatures between -70°C and -50°C. The resulting lithiated intermediate exhibits reactivity at the position ortho to the methyl groups, enabling electrophilic quenching.

For 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, a modified electrophile—such as 4-hydroxy-piperidine—could theoretically replace dimethylformamide (DMF) in the quenching step. However, direct substitution with piperidine derivatives would require stabilization of the lithiated species and careful control of reaction conditions to avoid side reactions.

Key Parameters:

-

Lithiating Agent : Lithium diethylamide (1.0–1.2 equivalents).

-

Solvent : THF at -70°C to -50°C.

-

Electrophile : 4-Hydroxy-piperidine (1.5 equivalents).

Hydrogenation of Pyridine Precursors

Catalytic Hydrogenation of Pyridine Rings

US3192220A details the hydrogenation of methyl isonicotinate to methyl isonipecotate using palladium-on-carbon (Pd/C) under mild conditions (50–150 psi, 60–100°C). This method reduces the pyridine ring to a piperidine structure, which could be adapted to introduce the 4-hydroxy-piperidinyl group.

For this compound, a precursor such as 2-(4-keto-1-piperidinyl)isonicotinic acid could undergo selective hydrogenation. Subsequent oxidation of the ketone to a hydroxyl group would yield the target compound.

Example Protocol:

-

Substrate : 2-(4-Keto-1-piperidinyl)isonicotinic acid methyl ester.

-

Catalyst : 5% Pd/C (2–10 g per mol substrate).

-

Conditions : H₂ at 50–150 psi, 60–100°C, methanol solvent.

-

Post-Hydrogenation : Oxidize ketone to hydroxyl using aqueous H₂O₂ or enzymatic methods.

This route requires precise control over oxidation steps to avoid over-oxidation of the piperidine ring.

Nucleophilic Aromatic Substitution

Halogenated Isonicotinic Acid Intermediates

Introducing a halogen (e.g., chlorine or bromine) at position 2 of isonicotinic acid enables nucleophilic substitution with 4-hydroxy-piperidine. Pyridine’s electron-deficient nature necessitates harsh conditions or catalytic assistance for such reactions.

Reaction Scheme:

-

Synthesis of 2-Chloroisonicotinic Acid : Chlorinate isonicotinic acid using POCl₃ or PCl₅.

-

Substitution : React 2-chloroisonicotinic acid with 4-hydroxy-piperidine in the presence of a copper(I) catalyst (Ullmann coupling).

Optimized Conditions:

Yields for analogous reactions range from 60–75%, depending on the leaving group and catalyst loading.

Cross-Coupling Approaches

Buchwald-Hartwig Amination

Modern cross-coupling techniques, such as palladium-catalyzed amination, offer regioselective installation of the 4-hydroxy-piperidinyl group. While not explicitly covered in the cited patents, this method aligns with advancements in heterocyclic chemistry.

Protocol:

-

Substrate : 2-Bromoisonicotinic acid methyl ester.

-

Catalyst System : Pd₂(dba)₃ with Xantphos ligand.

-

Amine : 4-Hydroxy-piperidine (1.2 equivalents).

-

Base : NaOtert-Bu.

Post-coupling hydrolysis of the ester yields the free carboxylic acid.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce amines or alcohols, and substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Isonicotinic Acid Derivatives

The following table summarizes key structural and functional differences between 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid and related compounds:

Substituent Effects on Reactivity and Metabolism

- Hydroxypiperidinyl vs. Piperazinyl Groups : The hydroxypiperidinyl group in the target compound enhances hydrogen-bonding capacity compared to the piperazinyl analog (). This may improve solubility in polar solvents or binding to biological targets .

- Hydroxylation Position : 2-Hydroxyisonicotinic acid () undergoes further oxidation to form 2,6-dihydroxyisonicotinic acid (citrazinic acid), a critical step in microbial degradation pathways . In contrast, the hydroxypiperidinyl substituent likely confers metabolic stability, as bulky alicyclic groups often resist enzymatic oxidation.

Pharmacological Activity

- Antimicrobial and Antiviral Potential: While 3-(3-(naphthalen-1-yl)ureido)isonicotinic acid () and pyrazole derivatives () are designed to inhibit enzymes like dihydroorotate dehydrogenase (DHODH), the target compound’s piperidinyl group may modulate interactions with bacterial or viral targets.

Research Findings and Data

Metabolic Pathways (Microbial Degradation)

Pharmacodynamic Comparisons

- Isonicotinic acid hydrazide (isoniazid) exhibits rapid bactericidal activity against Mycobacterium tuberculosis but is associated with neurotoxicity and drug resistance. The target compound’s piperidinyl group may offer a broader therapeutic window by avoiding hydrazine-related toxicity .

Biological Activity

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, a derivative of isonicotinic acid, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is often associated with various pharmacological effects, and a hydroxyl group that may enhance its interaction with biological targets. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C11H14N2O3

- CAS Number: 167641-00-1

The structure includes a piperidine moiety and a carboxylic acid functional group, which are critical for its biological activity. The presence of the hydroxyl group enhances solubility and potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of isonicotinic acid exhibit significant antimicrobial properties. In particular, this compound has been tested against various bacterial strains. In vitro studies showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound could serve as a lead for developing new antibiotics, particularly in an era of increasing antibiotic resistance.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis.

In a study involving MCF-7 (breast cancer) cells, the compound exhibited an IC50 value of approximately 15 µM, indicating effective cytotoxicity. Mechanistic studies suggest that the compound may act through modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 30 |

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Enzyme Inhibition: The compound may inhibit specific enzymes related to cellular proliferation and survival.

- Receptor Interaction: It may interact with receptors involved in apoptosis and cell signaling pathways.

- Reactive Oxygen Species (ROS) Modulation: The hydroxyl group can influence oxidative stress levels within cells, potentially leading to increased apoptosis in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of isonicotinic acid, including this compound. This study aimed to optimize the biological activity through structural modifications. The findings highlighted that variations in substituents significantly impacted both antimicrobial and anticancer activities.

Another case study focused on the use of this compound in combination therapies for cancer treatment. Preliminary results suggested enhanced efficacy when paired with traditional chemotherapeutics, indicating potential for clinical application in synergistic treatment regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.